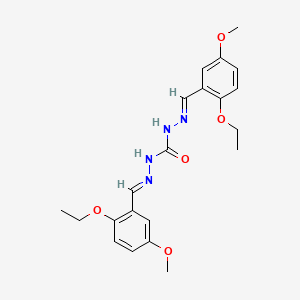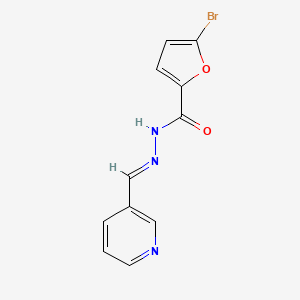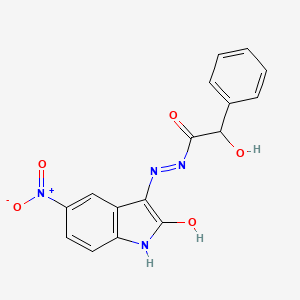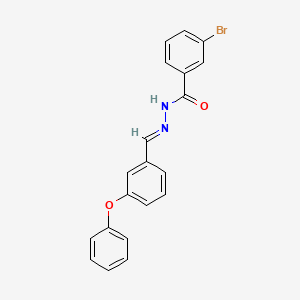![molecular formula C12H11N3O2 B3867088 N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867088.png)
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide
説明
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FPH1 is a potent inhibitor of the Hippo signaling pathway, which plays a critical role in regulating cell growth and proliferation.
作用機序
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide inhibits the Hippo signaling pathway by binding to the protein kinase LATS1/2, which phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. This leads to the inhibition of downstream target genes that regulate cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces cardiac hypertrophy by inhibiting the expression of hypertrophic genes. In addition, this compound improves cognitive function by reducing neuroinflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of using N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide in lab experiments is its specificity for the Hippo signaling pathway. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the Hippo pathway. However, this compound has limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the research of N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide. One area of research is the development of more potent and selective inhibitors of the Hippo signaling pathway. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. In addition, the potential therapeutic applications of this compound in other diseases, such as diabetes and obesity, are also being explored.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. This compound inhibits the Hippo signaling pathway by blocking the activity of LATS1/2, which leads to the inhibition of downstream target genes. This compound has several biochemical and physiological effects, including the inhibition of cancer cell proliferation, reduction of cardiac hypertrophy, and improvement of cognitive function. This compound has advantages and limitations for lab experiments, and future directions for research include the development of more potent and selective inhibitors and the identification of biomarkers for patient selection.
科学的研究の応用
N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by blocking the Hippo signaling pathway. In addition, this compound has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(11-6-4-8-17-11)14-15-12(16)10-5-2-3-7-13-10/h2-8H,1H3,(H,15,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIALSAWSDNZIDK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(diethylamino)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3867005.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3867022.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867030.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867042.png)
![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867046.png)


![4-bromobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3867058.png)
![5-amino-3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3867068.png)



![5-(3,4-dimethoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3867107.png)